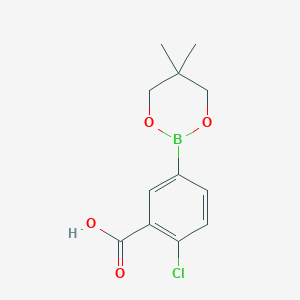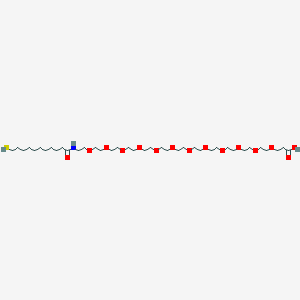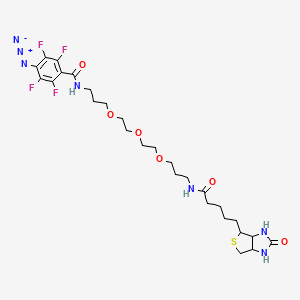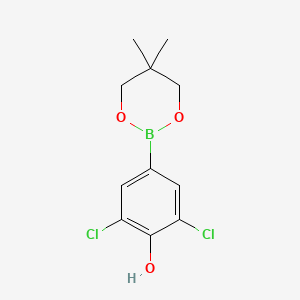
2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid is a useful research compound. Its molecular formula is C12H14BClO4 and its molecular weight is 268.50 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.0673668 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been used in the synthesis of carboxylates and cyclic diguanosine monophosphate (c-di-GMP) , suggesting potential targets could be enzymes or receptors involved in these pathways.
Mode of Action
It’s known that similar compounds can interact with their targets through phosphitylation of alcohols and heteroatomic nucleophiles .
Biochemical Pathways
The compound may be involved in the synthesis of 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane-2-yl-amino carboxylates and cyclic diguanosine monophosphate (c-di-GMP) . These molecules play crucial roles in various biochemical pathways, including signal transduction and regulation of cellular processes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . It’s also noted to be moisture sensitive .
生化学分析
Biochemical Properties
2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a Lewis acid, facilitating the formation of covalent bonds between substrates by accepting electrons from donor molecules . It is known to interact with enzymes involved in phosphorylation and dephosphorylation processes, thereby influencing cellular signaling pathways. Additionally, this compound can form complexes with proteins, altering their conformation and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit specific kinases, leading to altered phosphorylation states of key signaling proteins . This inhibition can result in changes in gene expression patterns, affecting cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact metabolic pathways by interacting with enzymes involved in metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions . This binding often involves interactions with specific amino acid residues, leading to conformational changes in the enzyme structure. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of target genes, thereby modulating cellular functions.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical applications. In laboratory settings, this compound has been observed to maintain its stability under controlled conditions, such as low temperatures and inert atmospheres . Exposure to moisture and high temperatures can lead to its degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in cellular metabolism and signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate specific biochemical pathways without causing significant toxicity . Higher doses have been associated with adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical response. Beyond this threshold, the compound’s effects can become detrimental, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . This compound can influence the levels of metabolites by modulating enzyme activities involved in key metabolic processes. For example, it can inhibit enzymes responsible for the breakdown of specific metabolites, leading to their accumulation within cells . Additionally, the compound can affect the synthesis of essential biomolecules by altering the activity of biosynthetic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Binding proteins can facilitate its localization to target sites, enhancing its biochemical activity . The distribution of the compound within tissues can vary, with certain tissues exhibiting higher accumulation levels due to the presence of specific transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects. For instance, nuclear localization can enhance its ability to modulate gene expression, while mitochondrial localization can impact cellular energy metabolism .
特性
IUPAC Name |
2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClO4/c1-12(2)6-17-13(18-7-12)8-3-4-10(14)9(5-8)11(15)16/h3-5H,6-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZSPWUKGQHFTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Amino-PEG(4)-[PEG(12)-OMe]3](/img/structure/B6363003.png)












